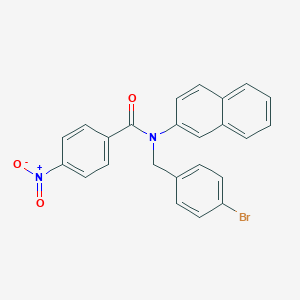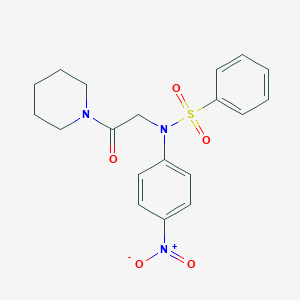![molecular formula C20H11Br2F3N4O3S B403464 METHYL 2-[3-BROMO-5-(4-BROMOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE](/img/structure/B403464.png)
METHYL 2-[3-BROMO-5-(4-BROMOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-[3-BROMO-5-(4-BROMOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes bromine, sulfur, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-BROMO-5-(4-BROMOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of bromine and trifluoromethyl groups. The final step involves the esterification of the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-[3-BROMO-5-(4-BROMOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atoms.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the trifluoromethyl group can enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The bromine and trifluoromethyl groups are known to influence the pharmacokinetic properties of molecules, making this compound a promising lead for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of METHYL 2-[3-BROMO-5-(4-BROMOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents, such as:
Uniqueness
What sets METHYL 2-[3-BROMO-5-(4-BROMOTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE apart is its combination of bromine, sulfur, and trifluoromethyl groups, which confer unique chemical and physical properties. This makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various fields.
Eigenschaften
Molekularformel |
C20H11Br2F3N4O3S |
|---|---|
Molekulargewicht |
604.2g/mol |
IUPAC-Name |
methyl 2-[[3-bromo-5-(4-bromothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H11Br2F3N4O3S/c1-32-19(31)10-4-2-3-5-11(10)27-18(30)16-15(22)17-26-12(13-6-9(21)8-33-13)7-14(20(23,24)25)29(17)28-16/h2-8H,1H3,(H,27,30) |
InChI-Schlüssel |
UFMNEAOAHJRCMQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-bromo-2-nitrophenyl}-N-{2-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B403382.png)
![(4E)-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione 4-[(4-methoxy-2-nitrophenyl)hydrazone]](/img/structure/B403383.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-({2-[4-(3-thietanyloxy)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B403388.png)
![N-(4-chlorobenzyl)-N-(2-{[2-(3-ethoxy-4-propoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403390.png)

![N-(2,5-dimethylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403392.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403394.png)
![Ethyl 4-({[(4-fluorophenyl)(phenylsulfonyl)amino]acetyl}amino)benzoate](/img/structure/B403396.png)

![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403398.png)
![N-[2-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403399.png)
![N-(1,1-dimethylethyl)-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403400.png)
![2-[{4-nitrophenyl}(phenylsulfonyl)amino]-N-{[4-(methyloxy)phenyl]methyl}acetamide](/img/structure/B403402.png)
![2-[Benzenesulfonyl-(4-nitro-phenyl)-amino]-N-(3-methoxy-phenyl)-acetamide](/img/structure/B403405.png)
